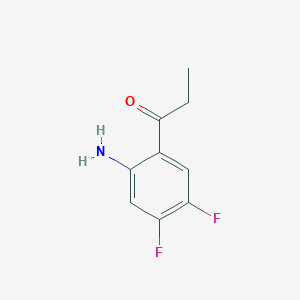

1-(2-Amino-4,5-difluorophenyl)propan-1-one

Beschreibung

1-(2-Amino-4,5-difluorophenyl)propan-1-one (CAS: 162473-03-2) is an aromatic ketone featuring a propan-1-one backbone attached to a 2-amino-4,5-difluorophenyl group. Fluorine atoms enhance metabolic stability and lipophilicity, while the amino group may facilitate hydrogen bonding or participation in condensation reactions .

Eigenschaften

Molekularformel |

C9H9F2NO |

|---|---|

Molekulargewicht |

185.17 g/mol |

IUPAC-Name |

1-(2-amino-4,5-difluorophenyl)propan-1-one |

InChI |

InChI=1S/C9H9F2NO/c1-2-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 |

InChI-Schlüssel |

VEXPQBLWQCFMAS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=CC(=C(C=C1N)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-4,5-difluorophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluoroaniline with a suitable propanone derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as nitration, reduction, and substitution to introduce the amino and fluorine groups in the desired positions on the phenyl ring .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product specifications .

Analyse Chemischer Reaktionen

1-(2-Amino-4,5-difluorophenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-4,5-difluorophenyl)propan-1-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Wirkmechanismus

The mechanism of action of 1-(2-Amino-4,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations: Fluorine vs. Methoxy/Ethoxy Groups

1-(2-Amino-4,5-dimethoxyphenyl)propan-1-one (CAS: 4765-46-2)

- Structural Differences : Methoxy groups replace fluorine atoms at positions 4 and 3.

- Impact : Methoxy groups are electron-donating via resonance, increasing electron density on the aromatic ring. This contrasts with fluorine’s electron-withdrawing inductive effect, which reduces ring reactivity in electrophilic substitutions. Methoxy groups may also enhance solubility in polar solvents compared to fluorine .

- Similarity Score : 0.94 (compared to the target compound) .

1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one (CAS: 1443328-99-1)

- Structural Differences: Ethoxy group at position 4 and fluorines at 3,5 positions; lacks the amino group.

- Impact: The ethoxy group increases steric bulk and lipophilicity. Predicted boiling point: 297.9°C; density: 1.149 g/cm³ .

Backbone Variations: Propanone vs. Ethanone

1-(2-Amino-4,5-difluorophenyl)ethan-1-one (CAS: 1242555-27-6)

- Structural Differences: Shorter ethanone backbone (C=O attached to CH₃ instead of CH₂CH₃).

- Impact: Reduced molecular weight (MW: ~181 vs. 195 for the propanone analog) may lower boiling point and alter solubility. The shorter chain could affect steric interactions in synthetic applications .

Halogen and Functional Group Modifications

1-(2-Chloro-4,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one (CAS: 898757-29-4)

- Structural Differences: Chlorine replaces the amino group; a dioxane ring is appended.

Electronic and Reactivity Profiles

| Compound | CAS | Substituents | Key Properties |

|---|---|---|---|

| Target Compound | 162473-03-2 | 2-NH₂, 4,5-F | High polarity (NH₂), metabolic stability (F) |

| 1-(2-Amino-4,5-dimethoxyphenyl)propan-1-one | 4765-46-2 | 2-NH₂, 4,5-OCH₃ | Enhanced solubility (OCH₃), lower reactivity in electrophilic substitution |

| 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one | 1443328-99-1 | 4-OCH₂CH₃, 3,5-F | High lipophilicity, predicted bp 297.9°C |

| 1-(2-Amino-4,5-difluorophenyl)ethan-1-one | 1242555-27-6 | 2-NH₂, 4,5-F (ethanone) | Lower MW, potential for faster diffusion in biological systems |

Biologische Aktivität

1-(2-Amino-4,5-difluorophenyl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound 1-(2-Amino-4,5-difluorophenyl)propan-1-one features a propanone functional group attached to an amino-substituted difluorophenyl ring. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of 1-(2-Amino-4,5-difluorophenyl)propan-1-one is primarily attributed to its ability to interact with various neurotransmitter systems. Studies have shown that it acts as an inhibitor of monoamine uptake, particularly dopamine (DA) and norepinephrine (NE), which are critical in mood regulation and cognitive function. Additionally, it has been identified as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in nicotine addiction and other neurological disorders .

Antidepressant Effects

Research indicates that compounds similar to 1-(2-Amino-4,5-difluorophenyl)propan-1-one have demonstrated antidepressant-like effects in animal models. For instance, in forced-swim tests, analogues have shown significant reductions in immobility time, suggesting potential efficacy in treating depression .

Smoking Cessation

Given its action on nAChRs, this compound may also be beneficial in smoking cessation therapies. The ability to modulate the dopaminergic system while antagonizing nicotine's effects could help mitigate withdrawal symptoms and cravings .

Antimicrobial Activity

Emerging studies suggest that derivatives of this compound may possess antimicrobial properties. For example, related structures have shown selective activity against pathogens such as Chlamydia and Neisseria meningitidis, indicating potential as a basis for new antibiotic agents .

Case Studies and Experimental Results

A series of studies have evaluated the pharmacological profile of 1-(2-Amino-4,5-difluorophenyl)propan-1-one and its analogues:

These findings illustrate the diverse biological activities associated with this compound and highlight its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2-Amino-4,5-difluorophenyl)propan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis is typical, involving condensation and functional group modifications. For example, a two-step procedure may use intermediates like 4-bromo-3,5-difluorophenyl derivatives coupled with carbonyl precursors. Optimization includes controlling stoichiometry, temperature (e.g., 60–80°C for amidation), and solvent polarity (e.g., DMF for solubility). LCMS ([M+H]⁺ peaks) and HPLC retention times (e.g., 0.66–1.64 minutes under SQD-FA05 conditions) are critical for monitoring progress and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- LCMS : Confirms molecular weight via [M+H]⁺ signals (e.g., m/z 294 observed in similar compounds) .

- HPLC : Purity assessment using retention times (e.g., 0.66 minutes for intermediates) and relative response factors (e.g., G = 1.00 for primary peaks) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structures .

Q. How can researchers distinguish between structural isomers or impurities in this compound?

- Methodological Answer : Use comparative HPLC with reference standards (e.g., relative retention times for related compounds like 1-(4-methoxyphenyl)propan-1-one at 0.4 RRT) . Tandem MS/MS fragmentation patterns can differentiate isomers with identical molecular weights .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., polymorph formation) be resolved?

- Methodological Answer : Polymorphs arise from varying crystallization conditions (solvent, temperature). Use SHELXD/SHELXE for phase determination and twin refinement in cases of twinned crystals. High-resolution data (d-spacing < 1.0 Å) improves model accuracy. Cross-validate with DFT calculations for energetically favorable conformers .

Q. What strategies mitigate side reactions during amino-group functionalization?

- Methodological Answer : Protect the amino group with Boc or Fmoc groups during reactive steps (e.g., bromination). Monitor intermediates via LCMS to detect premature deprotection. Adjust pH to avoid nucleophilic side reactions (e.g., maintain pH < 7 in aqueous conditions) .

Q. How can computational methods enhance synthesis or structural analysis?

- Methodological Answer :

- Docking Studies : Predict binding modes for biological targets using software like AutoDock.

- DFT Calculations : Optimize geometries and compare with crystallographic data (e.g., bond lengths within 0.02 Å of experimental values) .

- Retrosynthetic Tools : Platforms like Synthia propose routes based on available precursors .

Q. What approaches validate the compound’s stability under experimental conditions (e.g., light, heat)?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., dehalogenated byproducts) are identified via LCMS fragmentation. Use amber glassware to prevent photodegradation .

Methodological Challenges and Solutions

Q. How to develop a robust HPLC method for quantifying trace impurities?

- Methodological Answer :

- Column Selection : Use C18 columns with 3 µm particles for high resolution.

- Gradient Elution : Start with 10% acetonitrile/water (0.1% TFA), ramping to 90% over 15 minutes.

- Validation : Assess linearity (R² > 0.995), LOD (≤0.1%), and LOQ (≤0.3%) using spiked samples .

Q. What experimental designs address low yields in coupling reactions involving fluorinated aromatics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.